molecular formula C10H8BrF3O2 B13448436 3'-Bromo-4'-methoxy-5'-(trifluoromethyl)acetophenone

3'-Bromo-4'-methoxy-5'-(trifluoromethyl)acetophenone

Cat. No.: B13448436
M. Wt: 297.07 g/mol
InChI Key: WDAATTCZJGQTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-4’-methoxy-5’-(trifluoromethyl)acetophenone is an organic compound that belongs to the class of acetophenone derivatives. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-methoxy-5’-(trifluoromethyl)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, where acetophenone derivatives are treated with brominating agents such as liquid bromine, N-bromosuccinimide (NBS), or copper bromide. The reaction is usually carried out in the presence of a solvent like acetic acid at elevated temperatures (e.g., 90°C) to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The choice of brominating agent and reaction conditions is optimized to balance cost, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-methoxy-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Liquid bromine, N-bromosuccinimide (NBS), copper bromide.

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted acetophenone derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or alkanes.

Scientific Research Applications

3’-Bromo-4’-methoxy-5’-(trifluoromethyl)acetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-methoxy-5’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates during chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3’-Bromo-4’-methoxy-5’-(trifluoromethyl)acetophenone is unique due to the presence of the methoxy group, which influences its chemical reactivity and physical properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

1-[3-bromo-4-methoxy-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H8BrF3O2/c1-5(15)6-3-7(10(12,13)14)9(16-2)8(11)4-6/h3-4H,1-2H3

InChI Key

WDAATTCZJGQTGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.